

Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylregelin is a naturally occurring triterpenoid compound that has been identified in several medicinal plants, including Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. While direct and extensive research on **demethylregelin**'s biological activities is currently limited, its structural class and origin from plants with well-documented pharmacological properties suggest its significant potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of **demethylregelin**, including its chemical properties, inferred biological activities based on related compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development. The table below summarizes the key computed properties of **demethylregelin**.



Property	Value	Source
Molecular Formula	C30H46O4	[1]
Molecular Weight	470.7 g/mol	[1]
IUPAC Name	(1R,2R,4S,4aR,6aR,6aS,6bR, 8aR,12aR,14bS)-4-hydroxy- 1,4a,6a,6b,9,9,12a- heptamethyl-10-oxo- 1,2,3,4,5,6,6a,7,8,8a,11,12,13, 14b-tetradecahydropicene-2- carboxylic acid	[1]
Synonyms	173991-81-6, Regelin acid, 22- Hydroxy-3-oxo-12-ursen-30-oic acid	[1]

Potential Biological Activities and Therapeutic Areas

Direct experimental evidence for the biological activities of **demethylregelin** is not extensively documented in publicly available literature. However, its presence in Tripterygium wilfordii and Salacia chinensis, plants rich in bioactive terpenoids, allows for informed inferences about its potential therapeutic applications.[2][3][4][5] Terpenoids from these plants are known to possess a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anticancer properties.[2][4][6]

A structurally related triterpenoid, demethylzeylasteral (T-96), also isolated from Tripterygium wilfordii, has demonstrated significant anti-cancer effects.[7] This provides a strong rationale for investigating similar activities in **demethylregelin**.

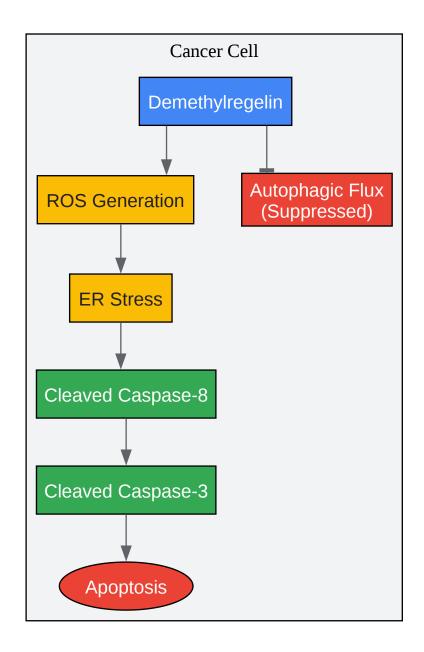


Potential Biological Activity	Inferred from	Key Findings for Related Compounds	Therapeutic Area
Anticancer	Demethylzeylasteral (T-96) from Tripterygium wilfordii	Induces apoptosis in prostate cancer cells, enhances sensitivity to chemotherapy.[7]	Oncology
Anti-inflammatory	Extracts from Tripterygium wilfordii and Salacia chinensis	Inhibition of pro- inflammatory cytokines and pathways.[2][6][8]	Autoimmune diseases, Inflammatory disorders
Immunosuppressive	Extracts from Tripterygium wilfordii	Used in the treatment of autoimmune diseases like rheumatoid arthritis.[6]	Autoimmune diseases, Organ transplantation

Postulated Mechanism of Action: Insights from Demethylzeylasteral

Based on the mechanism of the related compound demethylzeylasteral, a potential signaling pathway for **demethylregelin**'s anticancer activity can be hypothesized.[7] Demethylzeylasteral has been shown to induce apoptosis in prostate cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn leads to endoplasmic reticulum (ER) stress and the suppression of autophagic flux.[7] This cascade ultimately activates the extrinsic apoptosis pathway.





Click to download full resolution via product page

Caption: Postulated signaling pathway for **demethylregelin**-induced apoptosis.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential of **demethylregelin** as a lead compound, a series of in vitro assays are essential. The following sections provide detailed, generalized protocols for key experiments.



Cytotoxicity Assays

The initial step in evaluating an anticancer agent is to determine its cytotoxic effects on cancer cell lines.

5.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

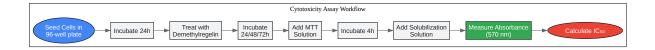
- Materials:
 - Cancer cell line of interest (e.g., PC-3, DU145)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Demethylregelin stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of demethylregelin (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\circ\,$ Remove the medium and add 100 μL of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



• Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



Click to download full resolution via product page

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, specific assays are required.

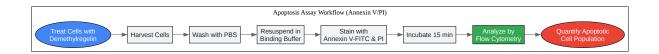
5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - Cancer cell line
 - Demethylregelin
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and treat with demethylregelin at its IC₅₀ concentration for 24 hours.



- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- \circ Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



Click to download full resolution via product page

Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Demethylregelin represents an intriguing natural product with a high potential for development as a therapeutic agent, particularly in the field of oncology. Although direct biological data is sparse, its structural similarity to other bioactive triterpenoids from well-known medicinal plants provides a strong foundation for future research. The protocols and inferred mechanisms of action outlined in this guide offer a starting point for the systematic evaluation of **demethylregelin**.

Future research should focus on:

 Isolation and Purification: Developing efficient methods for isolating demethylregelin in sufficient quantities for comprehensive biological testing.



- In vitro and in vivo Studies: Conducting extensive studies to confirm its anticancer, antiinflammatory, and immunosuppressive activities.
- Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by demethylregelin.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of demethylregelin to optimize its potency and pharmacokinetic properties.

The exploration of **demethylregelin**'s therapeutic potential is a promising avenue for the discovery of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Demethylregelin | C30H46O4 | CID 44559663 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 7. Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Biological activities of Salacia chinensis originating in Thailand: the quality evaluation guided by alpha-glucosidase inhibitory activity] PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393733#demethylregelin-s-potential-as-a-lead-compound-for-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com